molecular formula C21H15BrO5 B5031517 Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate

Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate

Cat. No.: B5031517
M. Wt: 427.2 g/mol
InChI Key: VVRVQUVJWSDDJR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate is a complex organic compound with a unique structure that includes a brominated naphthalene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials

    Bromination: The naphthalene derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Friedel-Crafts Acylation: The brominated naphthalene undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The resulting product is then esterified using ethanol and an acid catalyst such as sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Naphthalene derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated naphthalene ring and ester functional group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-(3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and reactivity.

    Ethyl 2-(7-chloro-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO5/c1-2-27-21(26)18(19(24)12-6-4-3-5-7-12)16-11-17(23)20(25)14-9-8-13(22)10-15(14)16/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRVQUVJWSDDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=O)C(=O)C2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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